Cas no 2228257-54-1 (1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol)
![1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol structure](https://ja.kuujia.com/scimg/cas/2228257-54-1x500.png)
1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-1961164
- 2228257-54-1
- 1-{1-[4-(trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol
- 1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol
-
- インチ: 1S/C12H13F3O2/c1-8(16)11(6-7-11)9-2-4-10(5-3-9)17-12(13,14)15/h2-5,8,16H,6-7H2,1H3
- InChIKey: WIOMYJAMFVRYTK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1(C(C)O)CC1)(F)F
計算された属性
- せいみつぶんしりょう: 246.08676414g/mol
- どういたいしつりょう: 246.08676414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1961164-0.05g |
1-{1-[4-(trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol |
2228257-54-1 | 0.05g |
$959.0 | 2023-06-01 | ||
Enamine | EN300-1961164-0.5g |
1-{1-[4-(trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol |
2228257-54-1 | 0.5g |
$1097.0 | 2023-06-01 | ||
Enamine | EN300-1961164-10.0g |
1-{1-[4-(trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol |
2228257-54-1 | 10g |
$4914.0 | 2023-06-01 | ||
Enamine | EN300-1961164-0.1g |
1-{1-[4-(trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol |
2228257-54-1 | 0.1g |
$1005.0 | 2023-06-01 | ||
Enamine | EN300-1961164-1.0g |
1-{1-[4-(trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol |
2228257-54-1 | 1g |
$1142.0 | 2023-06-01 | ||
Enamine | EN300-1961164-2.5g |
1-{1-[4-(trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol |
2228257-54-1 | 2.5g |
$2240.0 | 2023-06-01 | ||
Enamine | EN300-1961164-0.25g |
1-{1-[4-(trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol |
2228257-54-1 | 0.25g |
$1051.0 | 2023-06-01 | ||
Enamine | EN300-1961164-5.0g |
1-{1-[4-(trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol |
2228257-54-1 | 5g |
$3313.0 | 2023-06-01 |
1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-olに関する追加情報
Research Brief on 1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol (CAS: 2228257-54-1) in Chemical Biology and Pharmaceutical Applications
The compound 1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol (CAS: 2228257-54-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the compound's role as a versatile intermediate in the synthesis of bioactive molecules. Its cyclopropyl and trifluoromethoxy groups contribute to enhanced metabolic stability and lipophilicity, making it a promising candidate for central nervous system (CNS) targeting drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in developing novel gamma-aminobutyric acid (GABA) receptor modulators, showing improved blood-brain barrier penetration compared to existing analogs.
In pharmacological evaluations, 1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol has shown selective binding affinity to specific neurotransmitter receptors. Research conducted at the University of California, San Francisco (2024) revealed its potential as an allosteric modulator of serotonin receptors (5-HT2A and 5-HT2C), with implications for treating neuropsychiatric disorders. The compound's unique three-dimensional structure appears to facilitate receptor subtype selectivity, addressing a major challenge in CNS drug development.
The synthetic accessibility of this compound has been significantly improved through recent methodological advancements. A 2024 Nature Protocols paper detailed an optimized three-step synthesis from commercially available 4-(trifluoromethoxy)benzaldehyde, achieving an overall yield of 68% with excellent enantioselectivity (>99% ee) using asymmetric organocatalysis. This development has important implications for scaling up production for preclinical studies.
From a drug metabolism perspective, pharmacokinetic studies in rodent models (2023, Drug Metabolism and Disposition) indicate favorable absorption and distribution profiles, with a plasma half-life of approximately 8 hours. The trifluoromethoxy group appears to confer resistance to oxidative metabolism, while the cyclopropyl ring enhances stability against enzymatic degradation, addressing two common limitations in small-molecule drug candidates.
Emerging applications extend beyond CNS disorders, with recent in vitro studies demonstrating potential anti-inflammatory properties through inhibition of NF-κB signaling (Journal of Biological Chemistry, 2024). The compound's ability to modulate protein-protein interactions in inflammatory pathways suggests broader therapeutic utility, particularly in autoimmune diseases and chronic inflammation conditions.
In conclusion, 1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol represents a structurally unique and pharmacologically promising scaffold in medicinal chemistry. Its recent applications in CNS drug discovery, coupled with improved synthetic methodologies and favorable ADME properties, position it as a valuable building block for next-generation therapeutics. Future research directions should focus on expanding its therapeutic applications and further optimizing its pharmacological profile through structural modifications.
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